Higher Density and Boiling Point vs. 2-Phenyltetrahydrofuran Informs Purification Strategy
The 4-bromophenyl substituent imparts a substantial increase in both density and boiling point relative to the unsubstituted phenyl analog. (S)-2-(4-Bromophenyl)tetrahydrofuran has a predicted density of 1.4 ± 0.1 g·cm⁻³ and a boiling point of 286.7 ± 33.0 °C (760 mmHg), whereas 2-phenyltetrahydrofuran exhibits a density of 1.037 g·cm⁻³ and a boiling point of 236.0 ± 19.0 °C [1]. This difference of approximately 51 °C in boiling point and 0.36 g·cm⁻³ in density materially alters distillation cut points, solvent compatibility, and chromatographic retention times, making the bromo compound more readily separable from lower-boiling reaction components by fractional distillation. The 4-chloro analog (density 1.171, BP 268.7 °C) falls between these extremes, confirming a halogen-dependent trend .
| Evidence Dimension | Predicted density and boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | Density: 1.4 ± 0.1 g·cm⁻³; Boiling point: 286.7 ± 33.0 °C (760 mmHg) |
| Comparator Or Baseline | 2-Phenyltetrahydrofuran: Density 1.037 g·cm⁻³; BP 236.0 ± 19.0 °C. 2-(4-Chlorophenyl)tetrahydrofuran: Density 1.171 g·cm⁻³; BP 268.7 °C |
| Quantified Difference | ΔDensity: +0.36 g·cm⁻³ (vs. phenyl); ΔBP: +50.7 °C (vs. phenyl); ΔBP: +18.0 °C (vs. 4-chloro) |
| Conditions | Predicted/computed values from Chemsrc, Chemspider, and ChemicalBook databases (ACD/Labs or analogous prediction software) |
Why This Matters
Higher boiling point enables more effective fractional distillation for purification, while higher density alters phase-separation behaviour in aqueous workup, both of which are critical considerations in process chemistry scale-up and procurement specifications.
- [1] Chemsrc. 2-(4-Bromophenyl)tetrahydrofuran (density 1.4, BP 286.7 °C) vs. Chemspider. 2-Phenyltetrahydrofuran (density 1.0±0.1, BP 236.0±19.0 °C). CAS 194725-15-0 and 16133-83-8. View Source
